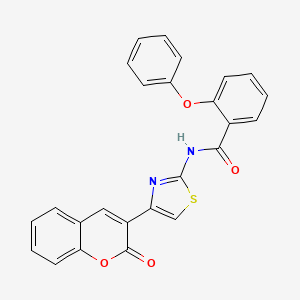

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a chemical compound with the molecular formula C21H16N2O3S2 . It has a molecular weight of 408.5 g/mol . The IUPAC name for this compound is N - [4- (2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-3-yl group, a thiazol-2-yl group, and a phenylsulfanyl group . The InChI string representation of the molecule is InChI=1S/C21H16N2O3S2/c24-19 (10-11-27-15-7-2-1-3-8-15)23-21-22-17 (13-28-21)16-12-14-6-4-5-9-18 (14)26-20 (16)25/h1-9,12-13H,10-11H2, (H,22,23,24) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 122 Ų . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 408.06023472 g/mol . The compound has a complexity of 607 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

- Novel derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide have shown potential antimicrobial, antifungal, and antimalarial activity. This was observed through the synthesis of various compounds and subsequent testing against specific bacterial strains (Shah et al., 2016).

- Microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities, indicating the usefulness of these compounds in combating microbial infections (Raval et al., 2012).

Anti-HIV Activity

- Some derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide demonstrated moderate to potent activity against wild-type HIV-1, suggesting potential use in anti-HIV therapies (Bhavsar et al., 2011).

Cytotoxic Activity

- Thiazole derivatives bearing a coumarin nucleus were synthesized using ultrasound irradiation and evaluated for their cytotoxic activities against human cells. This implies potential applications in cancer research and therapy (Gomha & Khalil, 2012).

Application in Antimicrobial Coatings

- A study demonstrated the use of coumarin–thiazole derivatives in antimicrobial polyurethane coatings. The incorporation of these compounds into polymers showed a significant antimicrobial effect, indicating their potential in material science applications (El‐Wahab et al., 2014).

Detection of Cyanide Anions

- Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, with significant potential in environmental monitoring and safety applications (Wang et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as coumarin-thiazole hybrids, have been associated with a wide range of biological activities . These activities include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been known to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin-thiazole hybrids, it can be inferred that multiple biochemical pathways could potentially be affected .

Eigenschaften

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYUPMWPXKGOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)